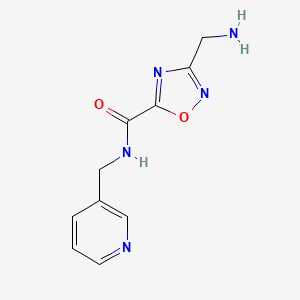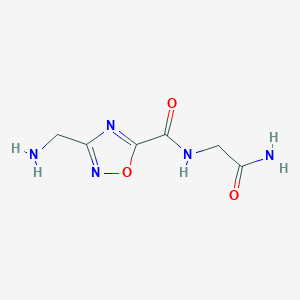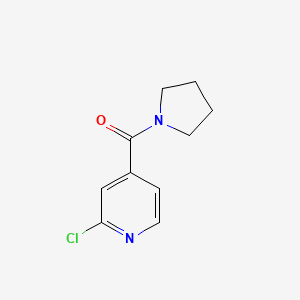
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and potential applications in coordination chemistry due to their ability to act as ligands for metal ions .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the aminoalkylation of the pyrazole ring. For instance, the synthesis of 3,5-dimethyl-4-(ethylamino)methylpyrazole and 3,5-dimethyl-4-(isopropylamino)methylpyrazole was achieved by reacting 3,5-dimethylpyrazole with different amines . Similarly, the synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones was reported using a one-pot, three-component method involving dimedone, 1H-pyrazol-5-amines, and isatins in aqueous media .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for various substituents to be attached to the pyrazole ring. X-ray crystallography is often used to unambiguously determine the structure of these compounds, as seen in the case of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester . The pyrazole ring can also form part of a larger ligand system, as in the case of the ligand 1,6-bis(3,5-dimethylpyrazol-1-yl)-2,5-dimethyl-2,5-diazahexane, which can coordinate with metal ions to form complex structures .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, often related to their coordination with metal ions. For example, the reaction of 3,5-dimethyl-4-aminomethylpyrazole ligands with [RhCl(COD)]2 led to the formation of water-soluble pyrazolate rhodium(I) complexes . The reactivity of these complexes with a CO–H2 mixture resulted in dinuclear pyrazolate-bridged tetracarbonyl compounds . The metal ion-induced disintegration of a pyrazole-containing ligand was observed with zinc ions, leading to the formation of an unprecedented pyrazolato-bridged di-zinc anion .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. These compounds are generally soluble in polar solvents such as water, which is significant for their potential applications in aqueous systems . The presence of different functional groups, such as carboxylic acids or esters, can lead to variations in properties like solubility and the ability to form hydrogen bonds or other non-covalent interactions in the solid state .
Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis
Pyrazole derivatives, including those similar to "3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine," are recognized for their utility as building blocks in the synthesis of diverse heterocyclic compounds. These derivatives have been utilized to create a variety of heterocyclic frameworks due to their reactivity and versatility. The synthesis of pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocycles has been reported, emphasizing the significance of pyrazole derivatives in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Medicinal Chemistry
Pyrazole scaffolds, including "3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine," are prominent in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Recent reviews have highlighted the importance of pyrazole derivatives as pharmacophores in drug discovery, showcasing their potential in combinatorial as well as medicinal chemistry (Dar & Shamsuzzaman, 2015).
Environmental Science
In the context of environmental science, amine-functionalized compounds, which may include "3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine" derivatives, have been explored for their utility in removing contaminants from water. A study reviewing the application of amine-containing sorbents for perfluoroalkyl and polyfluoroalkyl substances (PFAS) removal highlighted the effectiveness of these materials in treating municipal water and wastewater at low concentrations. The removal efficiency relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been reported to have antimicrobial potential , suggesting that it may interact with bacterial or fungal proteins.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Based on the potential antimicrobial activity of similar compounds , it can be hypothesized that this compound may interfere with essential biochemical pathways in microbes, leading to their death or growth inhibition.
Result of Action
Based on the potential antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to the death or growth inhibition of microbes.
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGYDKLNJOBMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649281 |
Source


|
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine | |
CAS RN |
936940-75-9 |
Source


|
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide](/img/structure/B1292999.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide](/img/structure/B1293000.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide](/img/structure/B1293009.png)
![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)
![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293016.png)